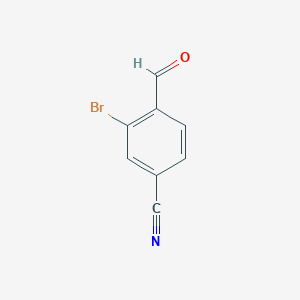

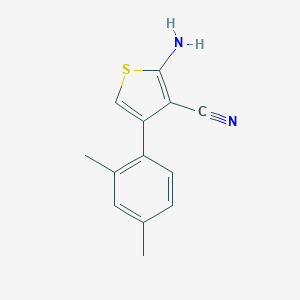

![molecular formula C14H13N3 B113301 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine CAS No. 929974-45-8](/img/structure/B113301.png)

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

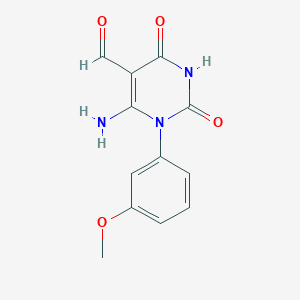

“(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Molecular Structure Analysis

The molecular structure of “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis

The chemical reactions involving “(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine” are primarily associated with the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .科学的研究の応用

Cardiovascular Research

1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have been evaluated for their cardiovascular effects as potential antihypertensive agents. Studies showed that compounds with high affinities for imidazoline binding sites (IBS) and alpha(2) adrenergic receptors significantly impacted mean arterial blood pressure and heart rate in spontaneously hypertensive rats. Compound 4h, in particular, demonstrated notable activity and is under further pharmacological evaluation (Touzeau et al., 2003).

Neurological Research

1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have also been studied for their neurological implications, specifically regarding cognitive functions. ZSET1446, a novel azaindolizinone derivative, was found to improve methamphetamine-induced impairment of recognition memory in mice by activating extracellular signal-regulated kinase 1/2 (ERK1/2). This suggests potential applications in treating cognitive deficits associated with Alzheimer's disease, schizophrenia, and substance abuse disorders (Ito et al., 2007).

Alzheimer's Disease Research

Radioiodinated benzimidazole derivatives have been synthesized and evaluated as probes for β-amyloid plaques in Alzheimer's disease. These compounds demonstrated excellent affinity for Aβ(1-42) aggregates, and one compound, in particular, showed potential for detecting amyloid plaques in vivo, indicating its utility in diagnosing and studying Alzheimer's disease (Cui et al., 2011).

Diabetes Research

1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine derivatives have been investigated for their effects on glucose homeostasis in a rat model of type II diabetes. Certain compounds significantly improved glucose tolerance and insulin secretion in diabetic rats, highlighting their potential as antihyperglycemic agents and warranting further investigation for treating diabetes (Rondu et al., 1997).

特性

IUPAC Name |

3H-benzimidazol-5-yl(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-9,14H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGGYTQFKDJKFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585437 |

Source

|

| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine | |

CAS RN |

929974-45-8 |

Source

|

| Record name | 1-(1H-Benzimidazol-6-yl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

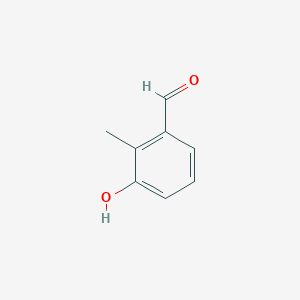

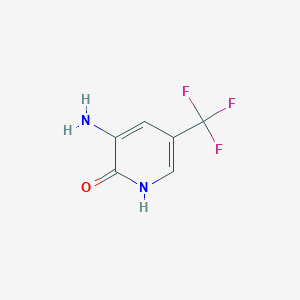

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)